molecular formula C21H20ClFN6O B10831340 CXCR7 antagonist-1 (hydrochloride)

CXCR7 antagonist-1 (hydrochloride)

Cat. No.: B10831340
M. Wt: 426.9 g/mol
InChI Key: ALZVCSPSPJUCQJ-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CXCR7 antagonist-1 (hydrochloride) involves multiple steps, including the preparation of amides and other intermediates. The synthetic routes typically involve the use of various reagents and conditions to achieve the desired product. For example, the preparation of amides may involve the use of coupling agents and solvents under specific reaction conditions . Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

CXCR7 antagonist-1 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Properties

Molecular Formula

C21H20ClFN6O

Molecular Weight

426.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C21H19FN6O.ClH/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20;/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29);1H/t16-;/m0./s1

InChI Key

ALZVCSPSPJUCQJ-NTISSMGPSA-N

Isomeric SMILES

C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5.Cl

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5.Cl

Origin of Product

United States

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